molecular formula C11H12BrFN2O B7586144 N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide

N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide

Cat. No. B7586144
M. Wt: 287.13 g/mol
InChI Key: OVCKDXHHVSARKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide, commonly known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry. BFP belongs to the class of pyrrolidine carboxamide derivatives, which are known for their various biological activities.

Mechanism of Action

The mechanism of action of BFP involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, BFP can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
BFP has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. BFP has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFP is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, including those that are resistant to chemotherapy. BFP also has a relatively low toxicity profile, which makes it a promising candidate for cancer therapy. However, one of the limitations of BFP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BFP. One of the areas of interest is the development of more efficient synthesis methods for BFP and its derivatives. Another area of interest is the optimization of BFP for in vivo use, such as improving its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of BFP and its potential for the treatment of various diseases other than cancer, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, BFP is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity and various biochemical and physiological effects make it a promising candidate for cancer therapy and the treatment of other diseases. However, further research is needed to fully understand the mechanism of action of BFP and its potential for various applications.

Synthesis Methods

The synthesis of BFP involves the reaction of 3-bromo-5-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Scientific Research Applications

BFP has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BFP has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-7-4-8(13)6-9(5-7)15-11(16)10-2-1-3-14-10/h4-6,10,14H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCKDXHHVSARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-5-fluorophenyl)pyrrolidine-2-carboxamide

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